molecular formula C12H24N2O3 B11759611 tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate

Cat. No.: B11759611
M. Wt: 244.33 g/mol
InChI Key: YNFVHETUOMTUAT-UHFFFAOYSA-N
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Description

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminoethyl group, and an oxan-4-yl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol to form tert-butyl N-(2-hydroxyethyl)carbamate. This intermediate is then reacted with oxan-4-ylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the oxan-4-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with various biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug or a pharmacologically active agent.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

  • tert-butyl N-(2-aminoethyl)carbamate
  • tert-butyl N-(oxan-4-yl)carbamate
  • N-(2-aminoethyl)-N-(oxan-4-yl)carbamate

Uniqueness: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is unique due to the presence of both the aminoethyl and oxan-4-yl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(7-6-13)10-4-8-16-9-5-10/h10H,4-9,13H2,1-3H3

InChI Key

YNFVHETUOMTUAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CCOCC1

Origin of Product

United States

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